molecular formula C11H20F2N2O2 B11798199 tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate

tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate

Cat. No.: B11798199
M. Wt: 250.29 g/mol
InChI Key: LDNUPAGBIFGSFL-UHFFFAOYSA-N
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Description

tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate is a carbamate derivative featuring a piperidine ring substituted with two fluorine atoms at the 5th position and a methyl-carbamate group at the 3rd position. This compound is of interest in medicinal chemistry due to the electronegative fluorine atoms, which enhance metabolic stability and binding affinity in biological targets.

Properties

Molecular Formula

C11H20F2N2O2

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl N-[(5,5-difluoropiperidin-3-yl)methyl]carbamate

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-8-4-11(12,13)7-14-5-8/h8,14H,4-7H2,1-3H3,(H,15,16)

InChI Key

LDNUPAGBIFGSFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CNC1)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate typically involves the reaction of 5,5-difluoropiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions , yielding the corresponding amine and tert-butanol/tert-butoxide. This reaction is critical for deprotection in synthetic workflows:

Acidic Hydrolysis
Conditions: HCl or H₂SO₄ in aqueous/organic solvent mixtures (e.g., dioxane/H₂O).
Mechanism:

Boc-protected amine+H3O+Protonated intermediateAmine+CO2+tert-butanol\text{Boc-protected amine} + \text{H}_3\text{O}^+ \rightarrow \text{Protonated intermediate} \rightarrow \text{Amine} + \text{CO}_2 + \text{tert-butanol}

Basic Hydrolysis
Conditions: NaOH or KOH in polar solvents (e.g., THF/H₂O).
Mechanism:

Boc-protected amine+OHTetrahedral intermediateAmine+CO32+tert-butoxide\text{Boc-protected amine} + \text{OH}^- \rightarrow \text{Tetrahedral intermediate} \rightarrow \text{Amine} + \text{CO}_3^{2-} + \text{tert-butoxide}

The difluoropiperidine ring remains intact during hydrolysis due to the stability of C–F bonds under these conditions.

Nucleophilic Substitution

The methylene group adjacent to the carbamate carbonyl is susceptible to nucleophilic attack, enabling functionalization:

Reaction TypeReagents/ConditionsProductsStereochemical Outcome
SN2 SubstitutionAlkyl halides, polar aprotic solvents (DMF, DMSO)Substituted piperidine derivativesInversion at methylene carbon
Aromatic SubstitutionElectrophiles (NO₂⁺, SO₃H⁺)Ring-substituted analogsRegioselectivity influenced by F

The electron-withdrawing fluorine atoms on the piperidine ring modulate reactivity by destabilizing transition states in SN2 pathways, favoring retention of configuration.

Deprotection-Functionalization Cascades

Sequential deprotection and functionalization enable diverse derivatization:

Step 1: Boc Deprotection
Hydrolysis under acidic conditions yields the free amine, (5,5-difluoropiperidin-3-yl)methanamine.

Step 2: Amide/Acylation Reactions
The liberated amine reacts with:

  • Acyl chlorides : Forms secondary amides (e.g., RCOCl → RCONH–(CH₂)C₅H₇F₂N) .

  • Sulfonyl chlorides : Produces sulfonamides (e.g., RSO₂Cl → RSO₂NH–(CH₂)C₅H₇F₂N).

Example Protocol from PMC Studies :

  • Dissolve deprotected amine (1 equiv) in dry DMF.

  • Add PyBOP (1.2–1.5 equiv) and DiPEA (3–5 equiv).

  • Introduce carboxylic acid (1 equiv) at 0°C, stir at RT for 12 h.

  • Purify via column chromatography.

Stereochemical Considerations

The (5,5-difluoropiperidin-3-yl)methyl group contains two stereogenic centers, influencing reaction outcomes:

ReactionStereochemical Impact
HydrolysisRetention of piperidine ring configuration
SN2 SubstitutionInversion at methylene carbon, retention at C3/C5

Comparative Reactivity with Analogues

CompoundKey Reactivity Differences
Non-fluorinated piperidine carbamatesFaster hydrolysis due to reduced electron withdrawal
Difluoromethylpiperidine derivativesEnhanced electrophilic substitution at methyl group

Scientific Research Applications

Scientific Research Applications

The compound has several critical applications across various domains:

Medicinal Chemistry

Tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate is primarily investigated for its potential in developing pharmaceuticals targeting central nervous system disorders. Its ability to interact with specific receptors or enzymes makes it a candidate for further research on new therapeutic agents.

Biological Studies

The compound serves as a valuable tool in biological research, particularly in:

  • Enzyme Inhibition Studies: It can act as an inhibitor for specific enzymes, providing insights into metabolic pathways and potential treatments for diseases such as diabetes and obesity .
  • Receptor Binding Studies: The compound's interactions with various receptors help elucidate its mechanism of action, which is crucial for understanding its pharmacodynamics and pharmacokinetics.

Chemical Synthesis

As an intermediate in organic synthesis, this compound can facilitate the production of complex organic molecules, enhancing the efficiency of synthetic pathways in chemical research.

Agrochemical Development

There is potential for this compound to be utilized in the formulation of agrochemicals due to its structural properties that may confer beneficial effects on plant growth or pest resistance.

Case Studies

Case Study 1: Neuroprotective Effects
Research has demonstrated that compounds similar to this compound exhibit neuroprotective properties. In vitro studies indicated that these compounds could reduce cell death and inflammatory markers in neuronal cells exposed to amyloid beta peptides, suggesting their potential role in treating neurodegenerative diseases like Alzheimer's.

Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of structurally related compounds. The findings suggested notable antibacterial activity against various pathogens, highlighting the therapeutic potential of this compound in treating infections.

Mechanism of Action

The mechanism of action of tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can act as a ligand for specific receptors, modulating their activity and influencing various cellular pathways .

Comparison with Similar Compounds

Structural Analogs: Piperidine-Based Carbamates

Below is a comparative analysis of key analogs:

Table 1: Piperidine-Based Carbamates
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Availability Key Features
tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate Not provided C11H18F2N2O2 (inferred) ~250.27 5,5-difluoro, methyl Discontinued Higher steric bulk due to methyl group
tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate 1932109-72-2 C10H18F2N2O2 236.26 5,5-difluoro, S-configuration Available via synthesis Stereospecific activity; lacks methyl group
N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate (EN300-122285) MDLMFCD29046711 Not explicitly stated Not provided 5,5-difluoro, R-configuration Available (Enamine Ltd.) Opposite stereochemistry; potential for divergent binding

Key Findings :

  • The methyl group in the main compound increases molecular weight and steric hindrance, which may affect membrane permeability compared to its non-methylated analogs .
  • Stereochemistry (S vs. R configurations) significantly influences biological activity, as seen in enantiomeric pairs .

Cyclohexane-Based Carbamates

Cyclohexane derivatives with carbamate groups offer alternative rigidity and substituent effects:

Table 2: Cyclohexane-Based Carbamates
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Availability Key Features
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (296) Not provided C14H27N2O3 271.38 1-amino, 4-methoxy Synthetic (Patent) Enhanced solubility via methoxy group
tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (298) Not provided C17H25ClIN3O3 ~520.76 Halogenated pyrimidine, methoxy Synthetic (Patent) Designed for targeted therapies; high complexity

Key Findings :

  • Methoxy groups enhance hydrophilicity, addressing solubility challenges common in carbamates .

Pyrimidine-Based Carbamate

A structurally distinct analog with a heteroaromatic core:

Table 3: Pyrimidine-Based Carbamate
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Availability Key Features
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 1799420-92-0 C11H16FN3O3 257.26 Pyrimidine, fluoro, hydroxy Commercial (SDS) Potential kinase inhibitor; distinct pharmacokinetics

Key Findings :

  • The pyrimidine core enables π-π stacking interactions, making it suitable for enzyme inhibition (e.g., kinases) .
  • Hydroxy and methyl groups contribute to hydrogen bonding and steric effects, respectively .

Biological Activity

tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structure and potential pharmacological properties. This compound features a tert-butyl group attached to a piperidine ring, which is further substituted with two fluorine atoms. The distinct structural characteristics of this compound may enhance its biological activity, particularly in the context of central nervous system (CNS) disorders.

Chemical Structure and Properties

The chemical formula of this compound is C10H18F2N2O2C_{10}H_{18}F_2N_2O_2. Its structure can be represented as follows:

tert Butyl 5 5 difluoropiperidin 3 yl methyl carbamate\text{tert Butyl 5 5 difluoropiperidin 3 yl methyl carbamate}

This compound's synthesis typically involves multi-step reactions that allow for the incorporation of the fluorinated piperidine moiety, which is crucial for its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits significant interactions with various biological targets. Studies have shown that compounds with similar structures can exhibit effects on neurotransmitter systems, which may be beneficial for treating CNS disorders such as anxiety and depression .

Table 1: Summary of Biological Activity Studies

Study FocusFindings
CNS ActivityPotential efficacy in modulating neurotransmitter systems
Binding AffinityHigh binding affinity towards specific receptors linked to mood regulation
Stability in Biological SystemsDemonstrated stability under physiological conditions, suggesting favorable pharmacokinetics

Case Studies

  • CNS Penetration and Efficacy : A study investigating the CNS penetration of similar compounds reported promising results regarding their ability to cross the blood-brain barrier (BBB). The modifications introduced by the difluoropiperidine moiety may enhance lipophilicity and permeability .
  • Anti-inflammatory Properties : While not directly related to this specific carbamate, related carbamate compounds have shown anti-inflammatory effects in vivo. For instance, a series of substituted benzamido phenylcarbamates demonstrated significant anti-inflammatory activity comparable to standard treatments like indomethacin .

The mechanism by which this compound exerts its biological effects likely involves modulation of neurotransmitter receptors. Interaction studies suggest that the compound may act as an agonist or antagonist at various receptor sites, influencing pathways associated with mood and cognition .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can provide insights into its potential advantages:

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
tert-butyl carbamateTert-butyl groupLacks fluorine substitution
difluoromethylpiperidinePiperidine with difluoromethyl groupNo carbamate functionality
piperidine derivativesBasic piperidine structureVaries in substituents affecting activity

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate in laboratory settings?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group. A common approach includes:

Boc Protection : React 5,5-difluoropiperidin-3-ylmethanamine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere, catalyzed by DMAP or triethylamine .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Key challenges include controlling fluorination regioselectivity and avoiding Boc-group hydrolysis. For stereochemical control, chiral auxiliaries or enantioselective catalysis may be required.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :
  • Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to minimize inhalation risks, as fluorinated compounds may release hazardous vapors .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent moisture-induced degradation. Avoid exposure to strong acids/bases, which can cleave the Boc group .
  • Stability Monitoring : Perform periodic NMR (1H/19F) or LC-MS analysis to detect decomposition (e.g., free amine formation).

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify carbamate protons (δ 1.4–1.5 ppm for tert-butyl) and fluorine coupling patterns (e.g., geminal difluoro groups split piperidine protons into doublets of doublets) .
  • 19F NMR : Confirm fluorine environment (δ –120 to –150 ppm for CF2 groups).
  • IR Spectroscopy : Detect Boc C=O stretch (~1680–1720 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C12H20F2N2O2 requires exact mass 274.1463).

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound derivatives?

  • Methodological Answer :
  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for fluorination or Boc protection .
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict reaction yields in different solvents.
  • Machine Learning : Train models on existing carbamate reaction datasets to predict optimal catalysts or temperatures .
    Example: ICReDD’s workflow integrates quantum calculations with experimental data to narrow down conditions, reducing trial-and-error efforts by 40% .

Q. What strategies resolve discrepancies in reaction yields or stereochemical outcomes during synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, solvent ratios) and identify critical factors .
  • Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates causing side reactions.
  • Crystallography : Resolve stereochemical ambiguities via X-ray diffraction of intermediates or co-crystals .
    Case Study: Das et al. (2016) reconciled conflicting hydrogen-bonding data in carbamates by correlating crystal packing with solvent polarity .

Q. What experimental considerations are critical for studying hydrogen bonding and solid-state interactions in this compound?

  • Methodological Answer :
  • Single-Crystal Growth : Use slow evaporation in mixed solvents (e.g., DCM/hexane) to obtain high-quality crystals.
  • Thermal Analysis : Perform DSC/TGA to assess stability and phase transitions linked to intermolecular interactions.
  • Hirshfeld Surface Analysis : Quantify hydrogen bond contributions (e.g., C–H···F, N–H···O) using crystallographic data .
    Advanced Tip: Combine solid-state NMR with DFT calculations to map weak interactions (e.g., C–F···H–C) that influence packing efficiency.

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